molecular formula C20H17ClN4S2 B11481059 4-benzyl-3-(4-chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole

4-benzyl-3-(4-chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B11481059
M. Wt: 413.0 g/mol
InChI Key: CUAYHAHRFRDQQF-UHFFFAOYSA-N
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Description

4-benzyl-3-(4-chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a thiazolylmethylsulfanyl group attached to the triazole ring

Preparation Methods

The synthesis of 4-benzyl-3-(4-chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole involves multiple steps, typically starting with the preparation of the triazole ring followed by the introduction of the substituents. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified triazole derivatives with altered functional groups.

Scientific Research Applications

4-benzyl-3-(4-chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is utilized in the development of new materials and chemical processes, benefiting various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. In cancer research, it may exert its effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C20H17ClN4S2

Molecular Weight

413.0 g/mol

IUPAC Name

4-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C20H17ClN4S2/c1-14-22-18(12-26-14)13-27-20-24-23-19(16-7-9-17(21)10-8-16)25(20)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3

InChI Key

CUAYHAHRFRDQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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